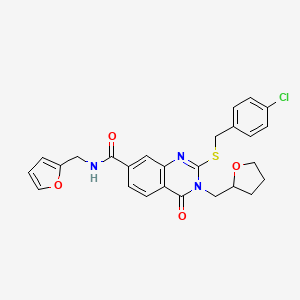

2-((4-chlorobenzyl)thio)-N-(furan-2-ylmethyl)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide

Description

Its core quinazoline scaffold is substituted at three critical positions:

- Position 3: A (tetrahydrofuran-2-yl)methyl group, adding a saturated oxygen-containing heterocycle that may improve solubility and metabolic stability.

- Position 7: A carboxamide linked to a furan-2-ylmethyl group, introducing a nitrogen-rich polar moiety and a furan ring, which could influence electronic properties and intermolecular interactions.

Properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O4S/c27-19-8-5-17(6-9-19)16-35-26-29-23-13-18(24(31)28-14-20-3-1-11-33-20)7-10-22(23)25(32)30(26)15-21-4-2-12-34-21/h1,3,5-11,13,21H,2,4,12,14-16H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPYLSRZKJQQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)N=C2SCC5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-chlorobenzyl)thio)-N-(furan-2-ylmethyl)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features several functional groups that may contribute to its biological activity, including:

- A quinazoline core, known for various pharmacological properties.

- A furan moiety that can enhance interaction with biological targets.

- A chlorobenzyl group that may influence lipophilicity and receptor binding.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal metabolic processes.

- Receptor Modulation : It could interact with various receptors, potentially modulating their activity and leading to altered physiological responses.

- Antioxidant Activity : The presence of the furan ring might contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that similar compounds induced apoptosis in various cancer cell lines, including breast and colon cancer cells .

- A study on related quinazoline derivatives showed IC50 values in the sub-micromolar range against MCF-7 human breast cancer cells, indicating potent cytotoxic effects .

Antimicrobial Properties

Research suggests that compounds with similar structures possess antimicrobial activities:

- Compounds containing furan and quinazoline rings have been tested against various bacterial strains, showing promising inhibitory effects .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties:

- Studies have indicated that certain quinazoline derivatives can reduce inflammation markers in vitro and in vivo models .

Case Studies

Research Findings

- Structure Activity Relationship (SAR) : The presence of the chlorobenzyl and furan groups has been linked to enhanced biological activity compared to other derivatives lacking these substituents.

- Molecular Docking Studies : Computational analyses suggest strong binding affinities to targets such as topoisomerase IIα and various kinases, indicating potential therapeutic applications .

- Toxicity Studies : Preliminary toxicity assessments indicate low cytotoxicity against normal human cell lines (HEK293), suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide ()

- Core Structure : Tetrahydroquinazoline with 2,4-dioxo groups.

- Substituents :

- 2-Chlorobenzyl at N1.

- 4-Methylphenyl at C3.

- 3-Nitrobenzyl at N1.

- Carboxamide at C6.

- Key Differences : Unlike the target compound, this derivative lacks sulfur and heterocyclic tetrahydrofuran/furan substituents. The nitro group may confer redox activity or electron-withdrawing effects.

- Synthesis: Not detailed in the evidence, but structural analogs suggest multi-step nucleophilic substitutions and carboxamide coupling .

4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide ()

- Core Structure : Coumarin (chromene-2-one) instead of quinazoline.

- Substituents :

- 4-Chlorobenzyl-linked triazole.

- 4-Fluorophenethyl carboxamide.

- The fluorinated phenethyl group may enhance bioavailability compared to the target compound’s furan substituent .

Benzothiazole and Triazole Analogs

N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) ()

- Core Structure : Benzothiazole with a 4-oxo-thiazolidine ring.

- Substituents :

- 4-Chlorophenyl at C2 of thiazolidine.

- Benzothiazole-3-carboxamide.

- Synthesis: Prepared in ethanol (70% yield) via nucleophilic substitution.

- Key Differences : The thiazolidine ring and benzothiazole core contrast with the quinazoline scaffold. The absence of sulfur or tetrahydrofuran groups may reduce conformational flexibility .

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] ()

- Core Structure : 1,2,4-Triazole with sulfonylphenyl substituents.

- Substituents :

- Halogenated (X = H, Cl, Br) phenylsulfonyl groups.

- 2,4-Difluorophenyl.

- Synthesis : Derived from hydrazinecarbothioamides via alkaline cyclization.

- Key Differences : The triazole-thione tautomerism and sulfonyl groups differ significantly from the target compound’s thioether and carboxamide functionalities. IR spectra (νC=S at 1247–1255 cm⁻¹) confirm tautomeric forms .

Furan-Containing Carboxamides

Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (95a) ()

- Core Structure : Furan-2-ylacetate ester.

- Substituents :

- Propan-2-ylcarbamoyl at C3 of furan.

- Synthesis : Carboxamide coupling under basic conditions.

- Key Differences: The ester group and lack of quinazoline core limit direct comparability.

Structural and Functional Analysis Table

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitutions and cyclization reactions. For analogous quinazoline derivatives, ethanol or dichloromethane/ethyl acetate mixtures are preferred solvents, with yields ranging from 37% to 70% depending on substituents . Key steps include:

- Thioether formation between 4-chlorobenzyl thiol and the quinazoline core.

- Carboxamide coupling using furan-2-ylmethylamine under peptide coupling agents (e.g., EDCI/HOBt).

- Optimization via Design of Experiments (DoE) to balance temperature, solvent polarity, and catalyst loading .

Table 1: Yield optimization trends in related compounds

| Substituent Position | Solvent System | Yield (%) | Reference |

|---|---|---|---|

| 4-Chlorophenyl | Ethanol | 70 | |

| 2,6-Difluorophenyl | Ethanol | 60 |

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the compound’s structural integrity?

Methodological Answer:

- ¹H NMR: Expect signals for the tetrahydrofuran methyl group (δ 2.05–1.68 ppm, multiplet) and furan protons (δ 7.29–6.75 ppm) .

- IR: Stretch frequencies for C=O (1680–1720 cm⁻¹) and thioether C-S (650–700 cm⁻¹) .

- HRMS: Calculate exact mass (e.g., C₂₈H₂₅ClN₃O₄S) and compare with observed [M+H]⁺ peaks (error < 2 ppm) .

Advanced Research Questions

Q. How can crystallographic disorder be resolved in X-ray structures of this compound?

Methodological Answer: Use SHELXL for refinement, particularly for flexible tetrahydrofuran and chlorobenzyl groups. Key strategies:

- Apply "PART" instructions to model disordered atoms.

- Use restraints (e.g., DELU, SIMU) to maintain reasonable geometry.

- Achieve R-factor convergence below 0.06, as demonstrated in related thiazolo-pyrimidine structures .

Table 2: Crystallographic refinement parameters for analogous compounds

| Compound Class | R Factor | wR Factor | Data/Parameter Ratio | Reference |

|---|---|---|---|---|

| Thiazolo-pyrimidine | 0.049 | 0.130 | 15.8 | |

| Benzothiazole-carboxamide | 0.058 | 0.178 | 17.1 |

Q. What computational methods predict metabolic stability against human aldehyde oxidase (hAOX1)?

Methodological Answer:

- Perform density functional theory (DFT) calculations to identify electron-deficient regions prone to oxidation.

- Validate with in vitro assays : Incubate the compound with liver microsomes and monitor degradation via LC-MS.

- Compare with structurally similar compounds (e.g., tetrahydrobenzo[b]thiophene derivatives) to establish SAR .

Q. How to design structure-activity relationship (SAR) studies targeting kinase inhibition?

Methodological Answer:

- Synthesize analogs with modified substituents (e.g., replacing tetrahydrofuran with morpholine) to assess steric/electronic effects.

- Test inhibition against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays.

- Correlate activity with LogP and polar surface area to optimize bioavailability, as seen in benzothiazole-carboxamide studies .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Perform Hansen solubility parameter analysis to quantify dispersion, polarity, and hydrogen-bonding contributions.

- Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers, which may mask true solubility.

- Cross-validate with HPLC-UV quantification under controlled pH and temperature .

Key Methodological Recommendations

- Synthetic Challenges: Prioritize protecting groups for the tetrahydrofuran moiety to prevent ring-opening during coupling .

- Crystallization: Use DMF/water diffusion methods to grow single crystals suitable for X-ray analysis .

- Metabolic Profiling: Combine in silico predictions (e.g., SwissADME) with high-resolution mass spectrometry for metabolite identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.